6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine
Overview
Description
6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine is a chemical compound with the molecular formula C6H8ClN3S It is a pyrimidine derivative, characterized by the presence of a chlorine atom, a methyl group, and a methylsulfanyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,6-dimethylpyrimidine and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The presence of the chlorine and methylsulfanyl groups can influence its binding affinity and specificity for the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylaminopyrazine: Similar in structure but with a pyrazine ring instead of a pyrimidine ring.
6-chloro-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine: A closely related compound with slight variations in the substituents.
Uniqueness
6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-N-methyl-2-methylsulfanylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3S/c1-8-5-3-4(7)9-6(10-5)11-2/h3H,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJWXOKUEKCRKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363385 | |
Record name | 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820735 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478258-67-2 | |
Record name | 6-Chloro-N-methyl-2-(methylthio)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478258-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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